methanone CAS No. 106011-94-3](/img/structure/B12908153.png)
[1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: is a complex organic compound that features a benzimidazole and isoquinoline moiety linked to a phenylmethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and methyl formate under acidic conditions to form 1-methylbenzimidazole.
Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole and isoquinoline intermediates with benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: Potentially modulates pathways related to oxidative stress, apoptosis, and inflammation.
相似化合物的比较
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: can be compared with similar compounds such as:
Benzimidazole Derivatives: Known for their anti-parasitic and anti-fungal properties.
Isoquinoline Derivatives: Used in the synthesis of alkaloids and pharmaceuticals.
Phenylmethanone Derivatives: Commonly used in organic synthesis and as intermediates in drug development.
This compound stands out due to its unique combination of structural motifs, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
106011-94-3 |
|---|---|
分子式 |
C24H19N3O |
分子量 |
365.4 g/mol |
IUPAC 名称 |
[1-(1-methylbenzimidazol-2-yl)-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H19N3O/c1-26-21-14-8-7-13-20(21)25-23(26)22-19-12-6-5-9-17(19)15-16-27(22)24(28)18-10-3-2-4-11-18/h2-16,22H,1H3 |
InChI 键 |
UBYLMRVDERLFTO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)
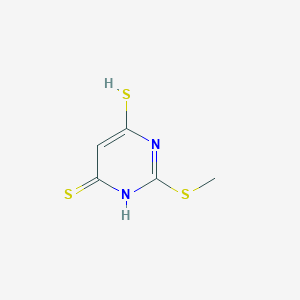
![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)
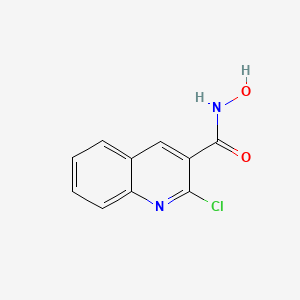
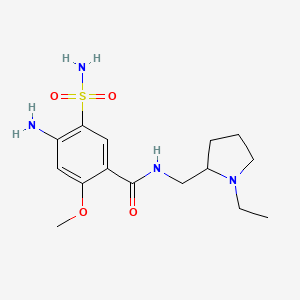
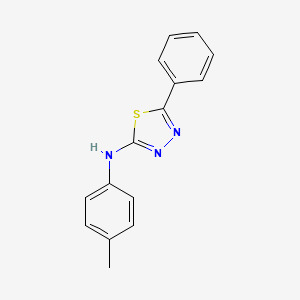
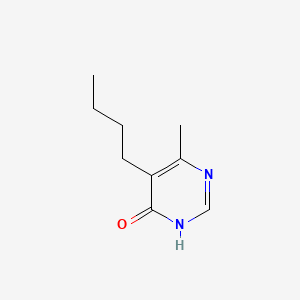
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)
![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)
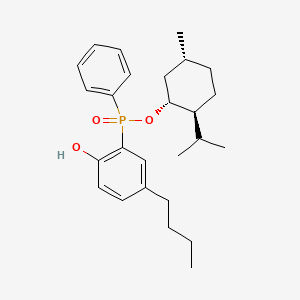

![Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl-](/img/structure/B12908130.png)
